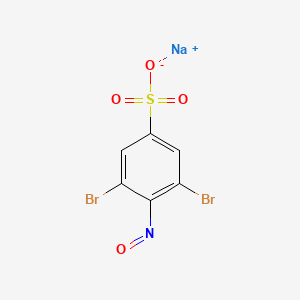

Benzenesulfonic acid, 3,5-dibromo-4-nitroso-, sodium salt

Descripción general

Descripción

Benzenesulfonic acid, 3,5-dibromo-4-nitroso-, sodium salt is a chemical compound with the molecular formula C6H2Br2NO4SNa and a molecular weight of 366.95 g/mol . This compound is known for its application as a spin trap for C-centered radicals and its use in trapping nitric oxide for measurement by electron paramagnetic resonance . It is also utilized in biological systems to trap superoxide radicals .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonic acid, 3,5-dibromo-4-nitroso-, sodium salt typically involves the nitration of benzenesulfonic acid followed by bromination and nitrosation. The reaction conditions often require controlled temperatures and the use of specific reagents to ensure the desired substitution pattern on the benzene ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration and bromination processes, followed by purification steps to isolate the desired product. The reaction conditions are optimized to maximize yield and purity while minimizing by-products .

Análisis De Reacciones Químicas

Types of Reactions

Benzenesulfonic acid, 3,5-dibromo-4-nitroso-, sodium salt undergoes various chemical reactions, including:

Oxidation: The nitroso group can be oxidized to a nitro group under specific conditions.

Reduction: The nitroso group can be reduced to an amine group.

Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 3,5-dibromo-4-nitrobenzenesulfonic acid.

Reduction: Formation of 3,5-dibromo-4-aminobenzenesulfonic acid.

Substitution: Formation of various substituted benzenesulfonic acids depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemistry

- Spin Trapping : DBNBS is primarily recognized for its role as a spin trap for detecting free radicals in chemical reactions. It can effectively trap C-centered radicals, enabling researchers to study radical mechanisms in organic and inorganic chemistry.

- Radical Detection : It is utilized in electron paramagnetic resonance (EPR) spectroscopy to measure nitric oxide levels, which is crucial for understanding various chemical processes .

Biology

- Nitric Oxide Studies : DBNBS is employed in biological research to investigate the behavior of nitric oxide and superoxide radicals. These studies are essential for understanding oxidative stress and its implications in various diseases .

- Platelet Aggregation : Research indicates that DBNBS may modulate the L-arginine/nitric oxide pathway, influencing human platelet aggregation and potentially impacting cardiovascular health .

Medicine

- Potential Therapeutic Applications : The compound's ability to interact with biological radicals positions it as a candidate for developing therapies targeting oxidative stress-related conditions. Its role in modulating nitric oxide pathways could be leveraged in treating cardiovascular diseases .

Industry

- Chemical Synthesis : DBNBS serves as an intermediate in the synthesis of various chemical compounds. Its unique functional groups allow it to participate in multiple chemical reactions, including oxidation and substitution reactions .

- Production of Specialty Chemicals : The compound is utilized in producing specialty chemicals and materials, contributing to advancements in chemical manufacturing processes.

Chemical Reactions

DBNBS can undergo several types of reactions:

- Oxidation : The nitroso group can be oxidized to a nitro group.

- Reduction : The nitroso group can be reduced to an amine.

- Substitution : Bromine atoms can be replaced with other functional groups through nucleophilic substitution reactions.

Common Reagents Used

- Oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation.

- Reducing agents like sodium borohydride or lithium aluminum hydride for reduction.

- Nucleophiles such as amines or thiols for substitution reactions.

Study 1: EPR Spin-Trapping Efficiency

In a comparative study on the purity of various preparations of sodium 3,5-dibromo-4-nitrosobenzenesulphonate, it was found that samples synthesized under controlled conditions exhibited significantly higher spin-trapping activity compared to commercially available samples that contained impurities. This highlights the importance of synthesis methods on the effectiveness of DBNBS in research applications .

Study 2: Radical Detection in Biological Systems

Research investigating the interactions of DBNBS with human platelets demonstrated its capability to detect spin adducts derived from reactive nitrogen species. The study identified multiple spin adducts formed under specific conditions, emphasizing DBNBS's utility in studying biological free radicals and their implications in vascular health .

Mecanismo De Acción

The mechanism of action of Benzenesulfonic acid, 3,5-dibromo-4-nitroso-, sodium salt involves its ability to trap free radicals and reactive oxygen species. The nitroso group reacts with these species to form stable adducts, which can then be detected and analyzed using techniques such as electron paramagnetic resonance . This compound targets free radicals and reactive oxygen species, playing a crucial role in studying oxidative stress and related biological processes .

Comparación Con Compuestos Similares

Similar Compounds

- Benzenesulfonic acid, 3,5-dibromo-4-nitro-, sodium salt

- Benzenesulfonic acid, 3,5-dibromo-4-amino-, sodium salt

- Benzenesulfonic acid, 3,5-dibromo-4-hydroxy-, sodium salt

Uniqueness

Benzenesulfonic acid, 3,5-dibromo-4-nitroso-, sodium salt is unique due to its nitroso group, which allows it to act as a spin trap for free radicals. This property distinguishes it from other similar compounds that may have different functional groups, such as nitro, amino, or hydroxy groups .

Actividad Biológica

Benzenesulfonic acid, 3,5-dibromo-4-nitroso-, sodium salt, also known as DBNBS (CAS No. 78824-09-6), is a compound notable for its applications in biological research, particularly in the detection of free radicals and its interaction with various biological systems. This article explores its biological activity, including mechanisms of action, toxicity profiles, and case studies that highlight its utility in scientific investigations.

- Molecular Formula : C₆H₂Br₂NNaO₄S

- Molecular Weight : 366.95 g/mol

- Structure : The compound features a nitroso group and two bromine substituents on the benzene ring, contributing to its reactivity and biological activity.

Free Radical Detection

DBNBS has been employed as a spin trap for detecting biological free radicals. In studies involving human platelets, it has shown the ability to form spin adducts indicative of various radical species generated during platelet activation. Specifically, it can detect:

- Nitric oxide (NO) related radicals.

- Sulfur-centered radicals from thiol oxidation.

- Carbon-centered radicals derived from lipid peroxidation .

Interaction with Endothelium-Derived Relaxing Factor (EDRF)

Research indicates that DBNBS can interact with EDRF, which is crucial for vascular function. The compound's ability to form stable adducts with NO suggests potential implications in cardiovascular research and therapies targeting endothelial function .

Toxicity and Safety Profile

The safety profile of DBNBS is essential for its application in biological systems. Preliminary assessments indicate that while it has significant utility in detecting reactive species, it also exhibits:

- Acute Toxicity : Potential acute effects have been noted in laboratory settings, necessitating caution during handling .

- Chronic Toxicity : Long-term exposure risks remain under investigation, but initial findings suggest low potential for chronic toxicity at typical exposure levels .

Case Study 1: Detection of Free Radicals

In a study published in PubMed, researchers utilized DBNBS to investigate radical formation in human platelets activated by collagen. The results demonstrated the formation of multiple spin adducts, revealing the complexity of radical species generated during platelet activation. This study highlighted the importance of using DBNBS as a reliable tool for detecting reactive oxygen species in biological systems .

Case Study 2: Vascular Research Implications

Another significant application involved the use of DBNBS to explore its interaction with EDRF. By analyzing the reaction products formed when NO was introduced to a solution containing DBNBS, researchers were able to elucidate pathways involved in vascular relaxation mechanisms. This work underscores the potential therapeutic applications of DBNBS in managing cardiovascular diseases .

Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Free Radical Detection | Detects various radical species including NO-related and sulfur-centered radicals. |

| Vascular Function | Interacts with EDRF; implications for cardiovascular health research. |

| Toxicological Assessment | Initial findings suggest low chronic toxicity; acute effects noted. |

Propiedades

IUPAC Name |

sodium;3,5-dibromo-4-nitrosobenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Br2NO4S.Na/c7-4-1-3(14(11,12)13)2-5(8)6(4)9-10;/h1-2H,(H,11,12,13);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMWSYMVDBCVUIO-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)N=O)Br)S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Br2NNaO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901000066 | |

| Record name | Sodium 3,5-dibromo-4-nitrosobenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901000066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78824-09-6 | |

| Record name | Benzenesulfonic acid, 3,5-dibromo-4-nitroso-, sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078824096 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium 3,5-dibromo-4-nitrosobenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901000066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Dibromo-4-nitrosobenzenesulfonic acid sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.